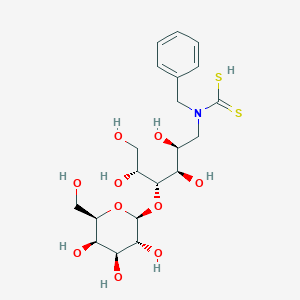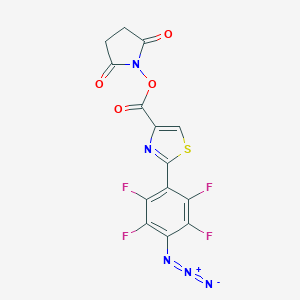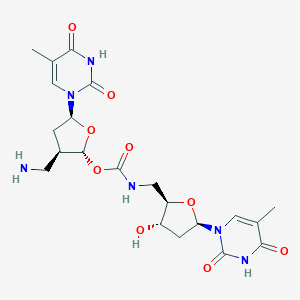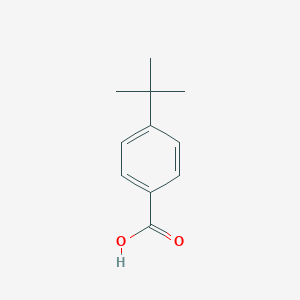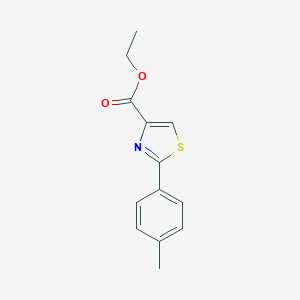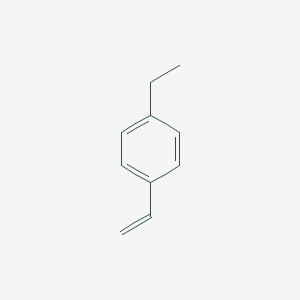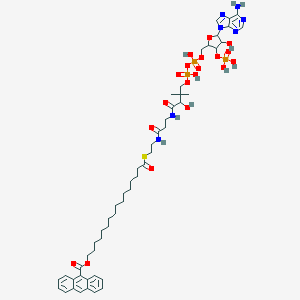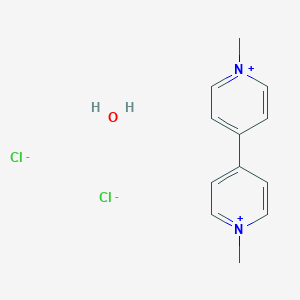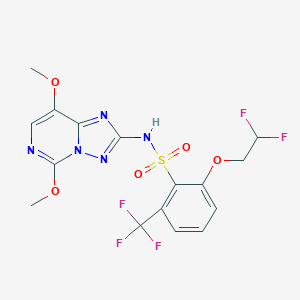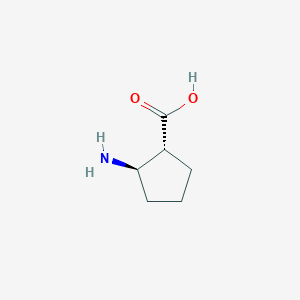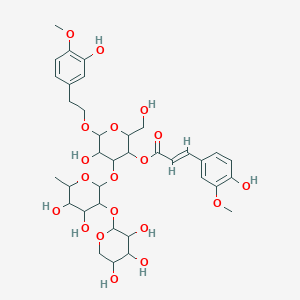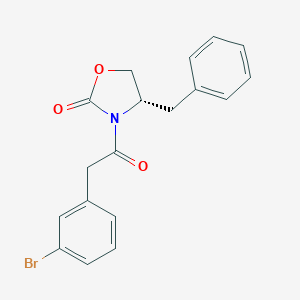
(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one
Overview
Description
Oxazolidin-2-ones are a type of organic compound that belong to the class of heterocyclic compounds . They are synthesized through various methods, including [3 + 2] annulation of p-quinamines with CO2 . These compounds are often used as intermediates in the synthesis of other complex organic compounds .
Synthesis Analysis
The synthesis of oxazolidin-2-ones involves [3 + 2] annulation of p-quinamines with CO2 . This process is efficient and environmentally friendly, producing good to excellent yields . It can be performed on a gram scale and can tolerate a wide range of functional groups .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray crystallography . This technique provides detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Oxazolidin-2-ones are involved in various chemical reactions. For example, they can be produced via [3 + 2] annulation of p-quinamines with CO2 . This reaction is catalyzed by triethylenediamine (DABCO) .
Scientific Research Applications
Crystal Structures and Weak Intermolecular Interactions
The compound's derivatives, specifically the 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-one variants, have been synthesized and analyzed for their crystal structures. These structures exhibit different symmetries and packings, ensured by a combination of non-covalent interactions, including π/π stacking against CH/π hydrogen bonds. This study is significant for understanding the structural nuances and intermolecular interactions of such compounds (Hattab et al., 2010).
Synthesis and Derivative Formation
The compound's derivatives, specifically 3H-1,3-oxazol-2-one and its N-formyl derivative, have been synthesized, and their preparation methods have been improved and discussed. The study also delves into the mechanism of the reactions involved, offering insights into the chemistry of this compound and its derivatives (Tavernier et al., 2010).
Structural and Photophysical Properties
The synthesis of a new Schiff base from the compound and its structural analysis through single-crystal X-ray have been performed. Moreover, the study investigates the photophysical properties of the synthesized compound in various solvents, indicating potential applications in organic light-emitting devices and nonlinear optical materials. Ground and excited state dipole moments are determined, offering valuable data for material science applications (Kumari et al., 2016).
properties
IUPAC Name |
(4S)-4-benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-15-8-4-7-14(9-15)11-17(21)20-16(12-23-18(20)22)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFKQBZNBAWXGG-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



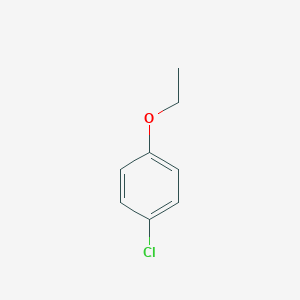
![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)
